2-(4-Aminophenyl)-3-bromochromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Aminophenyl)-3-bromochromen-4-one is a heterocyclic compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-3-bromochromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-aminophenylboronic acid and 3-bromochromone.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 4-aminophenylboronic acid with 3-bromochromone.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)-3-bromochromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Heck or Sonogashira coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea can be used for substitution reactions in the presence of a suitable catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like triethylamine are typically employed.
Major Products Formed
Substitution Reactions: Formation of substituted chromones with various functional groups.
Oxidation and Reduction: Formation of nitro or amino derivatives.
Coupling Reactions: Formation of complex heterocyclic compounds.
Scientific Research Applications
2-(4-Aminophenyl)-3-bromochromen-4-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.
Material Science: It is used in the synthesis of novel materials with unique optical and electronic properties.
Chemical Biology: The compound serves as a probe in chemical biology studies to investigate cellular processes and pathways.
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)-3-bromochromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the bromine atom can participate in halogen bonding, enhancing the binding affinity and specificity . The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)benzothiazole: Similar in structure but contains a benzothiazole ring instead of a chromone ring.
2-(4-Aminophenyl)benzimidazole: Contains a benzimidazole ring and exhibits similar biological activities.
2-(4-Aminophenyl)ethylamine: A simpler structure with an ethylamine group instead of a chromone ring.
Uniqueness
2-(4-Aminophenyl)-3-bromochromen-4-one is unique due to the presence of both a bromine atom and an amino group, which confer distinct chemical reactivity and biological activity. Its chromone backbone also contributes to its unique properties compared to other similar compounds .
Properties
IUPAC Name |
2-(4-aminophenyl)-3-bromochromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2/c16-13-14(18)11-3-1-2-4-12(11)19-15(13)9-5-7-10(17)8-6-9/h1-8H,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLKEJPWCKDTGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701245212 |
Source
|
Record name | 2-(4-Aminophenyl)-3-bromo-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701245212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153450-04-5 |
Source
|
Record name | 2-(4-Aminophenyl)-3-bromo-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153450-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Aminophenyl)-3-bromo-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701245212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.